molecular formula C30H34N6O2 B2609685 (1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 951518-70-0

(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2609685
CAS RN: 951518-70-0
M. Wt: 510.642
InChI Key: BQWKLRDTNYLZRT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidines . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound has a molecular formula of C30H34N6O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4-yl moiety attached to a piperidin-4-yl group and a phenylpiperazin-1-yl group . The exact structure can be found in chemical databases .


Chemical Reactions Analysis

The compound is part of a family of pyrazolo[1,5-a]pyrimidines that have been studied for their optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C30H34N6O2 and an average mass of 510.630 Da . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

G Protein-Biased Dopaminergics

Research has shown that 1,4-disubstituted aromatic piperazines, which share structural motifs with the compound , are recognized by aminergic G protein-coupled receptors. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has led to the development of high-affinity dopamine receptor partial agonists. These compounds have been demonstrated to favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This property could be leveraged in the design of G protein-biased partial agonists as potential novel therapeutics for conditions like schizophrenia, offering antipsychotic activity with potentially fewer side effects due to their selective receptor activation profile (Möller et al., 2017).

Antimicrobial Applications

Compounds with a pyridine core, similar to the one described, have been synthesized and shown to possess antimicrobial activity. For instance, new pyridine derivatives have been developed with variable and modest activity against bacteria and fungi. This suggests that modifications to the core structure, as seen in the compound of interest, could yield derivatives with significant antimicrobial properties, potentially contributing to the development of new antibacterial and antifungal agents (Patel et al., 2011).

Antifungal and Antimicrobial Derivatives

Derivatives of pyrazolines, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to possess good antimicrobial activity, particularly against standard strains of bacteria and fungi. These findings indicate that the compound , with its pyrazoline and pyridine components, may also have potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Antimicrobial and Phytotoxic Screening

Another study explored pyrazolines with phenyl methanone scaffolds, demonstrating significant antimicrobial activities. These compounds were also active in phytotoxic assays, which could indicate potential applications in agricultural settings as pesticides or in the development of compounds to manage plant diseases (Mumtaz et al., 2015).

Future Directions

The compound is part of a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications . Future research may focus on exploring their potential in various applications such as studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

properties

IUPAC Name

[1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O2/c1-2-38-26-10-8-23(9-11-26)27-22-28-29(31-14-17-36(28)32-27)34-15-12-24(13-16-34)30(37)35-20-18-33(19-21-35)25-6-4-3-5-7-25/h3-11,14,17,22,24H,2,12-13,15-16,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKLRDTNYLZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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